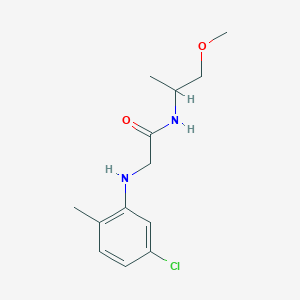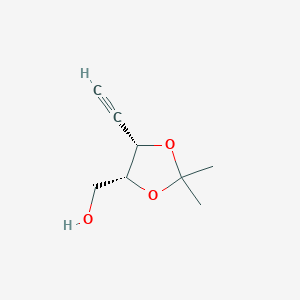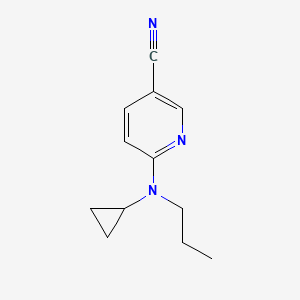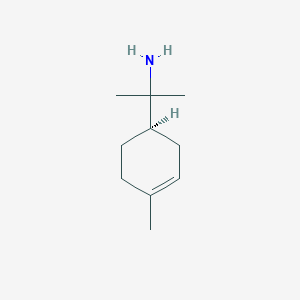
(R)-2-(4-Methylcyclohex-3-en-1-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(4-Methylcyclohex-3-en-1-yl)propan-2-amine is a chiral amine compound with a cyclohexene ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Methylcyclohex-3-en-1-yl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclohexene ring, which can be derived from cyclohexanone through a series of reduction and alkylation reactions.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Amine Introduction: The amine group is introduced via reductive amination or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-Methylcyclohex-3-en-1-yl)propan-2-amine may involve:
Catalytic Hydrogenation: Using metal catalysts to achieve high yields and selectivity.
Continuous Flow Synthesis: To enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(4-Methylcyclohex-3-en-1-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the cyclohexene ring or the amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Medicine
Pharmaceuticals: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry
Materials Science: Utilized in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism by which ®-2-(4-Methylcyclohex-3-en-1-yl)propan-2-amine exerts its effects involves:
Molecular Targets: Binding to specific receptors or enzymes.
Pathways: Modulating biochemical pathways related to its target.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(4-Methylcyclohex-3-en-1-yl)propan-2-amine: The enantiomer of the compound with different biological activity.
Cyclohexylamine: A structurally related compound with different functional groups.
Uniqueness
®-2-(4-Methylcyclohex-3-en-1-yl)propan-2-amine is unique due to its specific chiral configuration and the presence of the cyclohexene ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H19N |
|---|---|
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-amine |
InChI |
InChI=1S/C10H19N/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9H,5-7,11H2,1-3H3/t9-/m0/s1 |
Clave InChI |
LAVSBOJEEKTASF-VIFPVBQESA-N |
SMILES isomérico |
CC1=CC[C@@H](CC1)C(C)(C)N |
SMILES canónico |
CC1=CCC(CC1)C(C)(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



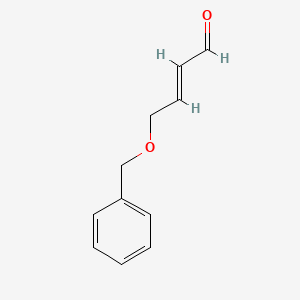
![3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione](/img/structure/B14896723.png)
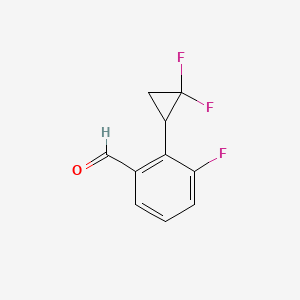
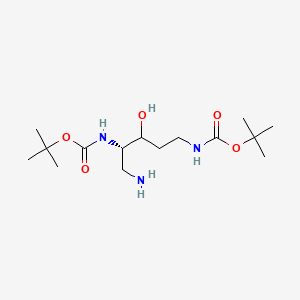
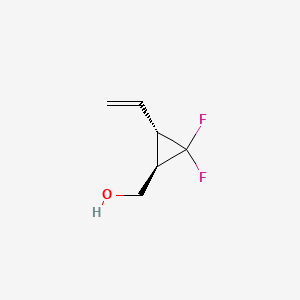
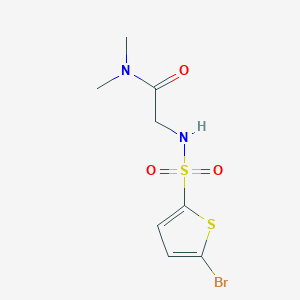
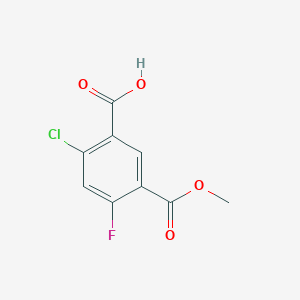
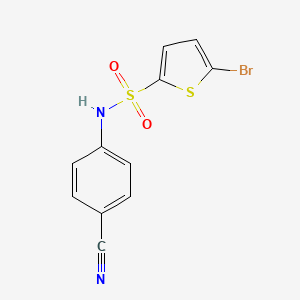
![bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane](/img/structure/B14896750.png)
